Benzene, 1,2-dichloro-3-(2-propenyloxy)-
Description
Benzene, 1,2-dichloro-3-(2-propenyloxy)- (systematic IUPAC name) is a chlorinated aromatic ether characterized by two chlorine substituents at the 1,2-positions and a propenyloxy group (-O-CH₂CH=CH₂) at the 3-position. Its reactivity is influenced by the electron-withdrawing chlorine substituents and the propenyloxy group, which may participate in polymerization or nucleophilic substitution reactions.
Properties
CAS No. |
68279-46-9 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
1,2-dichloro-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h2-5H,1,6H2 |
InChI Key |
JEQWQCYJSRVOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Functional Group Impact
- Chlorine vs. Bromine : Brominated analogs (e.g., CAS 25327-89-3) exhibit higher molecular weights and enhanced flame-retardant properties compared to chlorinated derivatives due to bromine’s lower bond dissociation energy .
- Propenyloxy vs. Trifluoromethyl : The propenyloxy group introduces unsaturation (C=C), enabling polymerization, while trifluoromethyl groups (CAS 54773-19-2) increase hydrophobicity and thermal stability .
- Chloromethyl vs. Propenyloxy : Chloromethyl derivatives (CAS 3290-01-5) are more reactive in SN2 reactions, whereas propenyloxy groups may undergo radical-mediated cross-linking .
Physical Properties
While direct data for the target compound is lacking, comparisons can be inferred:
- Boiling Point : Brominated analogs (e.g., CAS 25327-89-3) likely have higher boiling points (>250°C) than chlorinated derivatives due to increased molecular weight .
- Density : The trifluoromethyl derivative (CAS 54773-19-2) has a density of 1.464 g/cm³, suggesting chlorinated propenyloxy analogs may range between 1.3–1.6 g/cm³ .
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